9,10-Bis(3,5-dihydroxyphenyl)anthracene
CAS No.: 153715-08-3
Cat. No.: VC21092798
Molecular Formula: C26H18O4
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153715-08-3 |
|---|---|
| Molecular Formula | C26H18O4 |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | 5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol |
| Standard InChI | InChI=1S/C26H18O4/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16/h1-14,27-30H |
| Standard InChI Key | BTBBWVMITMIXSY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O |
| Appearance | Powder |
Introduction
Chemical Identity and Structure
9,10-Bis(3,5-dihydroxyphenyl)anthracene consists of an anthracene scaffold substituted with two 3,5-dihydroxyphenyl groups at positions 9 and 10. The compound contains four hydroxyl groups that serve as hydrogen bond donors, making it particularly valuable for supramolecular assemblies and crystal engineering applications.
Chemical Identifiers
The compound can be identified through various standard chemical identifiers as outlined in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 153715-08-3 |
| Molecular Formula | C26H18O4 |
| Molecular Weight | 394.4 g/mol |
| InChI | InChI=1S/C26H18O4/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16/h1-14,27-30H |
| InChIKey | BTBBWVMITMIXSY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O |
| PubChem CID | 11047500 |
The compound has several synonyms that appear in scientific literature and commercial catalogs:
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5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol
Structural Features
The molecular structure of 9,10-Bis(3,5-dihydroxyphenyl)anthracene consists of a central anthracene unit with two 3,5-dihydroxyphenyl groups attached at the 9 and 10 positions. The structure can be described as follows:
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A central anthracene moiety (three fused benzene rings in a linear arrangement)
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Two 3,5-dihydroxyphenyl substituents positioned at the 9 and 10 positions of the anthracene core
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Four hydroxyl groups (-OH) located at the meta positions (3 and 5) of each phenyl ring
This structural arrangement creates a molecule with significant potential for hydrogen bonding through its four hydroxyl groups, making it valuable for supramolecular chemistry applications.
Physical Properties
9,10-Bis(3,5-dihydroxyphenyl)anthracene possesses distinct physical properties that influence its behavior in various applications and synthetic processes. Understanding these properties is essential for researchers working with this compound.
General Physical Characteristics
The compound appears as a white to almost white crystalline powder in its pure form. Commercial preparations typically specify a minimum purity of 96.0% as determined by HPLC analysis .
Thermal and Physical Constants
The following table summarizes key physical properties of 9,10-Bis(3,5-dihydroxyphenyl)anthracene:
| Property | Value |
|---|---|
| Physical State | White to almost white powder or crystals |
| Density | 1.399 g/cm³ |
| Boiling Point | 634.872°C at 760 mmHg |
| Flash Point | 290.59°C |
| Molecular Weight | 394.4 g/mol |
| Purity (Commercial) | ≥96.0% (HPLC) |
These high thermal constants, particularly the elevated boiling and flash points, indicate significant thermal stability, which may be advantageous for certain applications requiring thermal resistance .
Synthesis and Preparation
The synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene has been documented in scientific literature, particularly in contexts related to crystal engineering and supramolecular chemistry.
Crystal Engineering Applications
For crystal engineering studies, 9,10-Bis(3,5-dihydroxyphenyl)anthracene can be reacted with various bipyridine bases in ethanolic solution at room temperature. This process typically involves:
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Combining 9,10-Bis(3,5-dihydroxyphenyl)anthracene (1 mmol) with bipyridines (2 mmol) in ethanol
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Allowing slow evaporation of the solvent
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Collecting the resultant crystals after approximately one week
These reactions produce various molecular complexes with different stoichiometries depending on the specific bipyridine base employed, such as:
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(BDHA)·(bipy)₂
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(BDHA)·(bipy-eta)₂
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(BDHA)₀.₅·(dipy-pra)·CH₃CH₂OH
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(BDHA)₀.₅·(dipy-sul)·H₂O
This synthetic versatility highlights the compound's utility in creating diverse supramolecular structures through hydrogen bonding interactions.
Crystal Engineering and Supramolecular Applications
The presence of four hydroxyl groups in 9,10-Bis(3,5-dihydroxyphenyl)anthracene makes it particularly valuable for crystal engineering applications. These hydroxyl groups can participate in hydrogen bonding interactions, allowing the compound to form complex supramolecular structures.
Cocrystal Formation
Research has demonstrated that 9,10-Bis(3,5-dihydroxyphenyl)anthracene can form cocrystals with various bipyridine bases through acid-base interactions. The hydroxyl groups on the 9,10-Bis(3,5-dihydroxyphenyl)anthracene molecule act as hydrogen bond donors, while the nitrogen atoms in the bipyridine bases serve as hydrogen bond acceptors.
Specifically, 9,10-Bis(3,5-dihydroxyphenyl)anthracene has been shown to form cocrystals with:
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4,4'-Bipyridyl (bipy)
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1,2-Bis(4-pyridyl)ethane (bipy-eta)
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1,2-Di(4-pyridyl)ethylene (dipy-ete)
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1,3-Di(4-pyridyl)propane (dipy-pra)
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4,4'-Dipyridyl sulfide (dipy-sul)
Novel Topologies in Crystal Structures
The crystal structures formed by 9,10-Bis(3,5-dihydroxyphenyl)anthracene with various bipyridine bases reveal novel topologies that are of interest in the field of crystal engineering. These structures provide insights into the formation of polymeric hydrogen-bonded networks and can inform the design of new materials with specific structural properties.
The diversity of cocrystals obtained with different bipyridine bases demonstrates the versatility of 9,10-Bis(3,5-dihydroxyphenyl)anthracene as a building block in crystal engineering. The ability to form different crystal structures by varying the bipyridine partner highlights the compound's potential for creating materials with tunable properties .
| Parameter | Specification |
|---|---|
| Appearance | White to almost white powder or crystals |
| Purity | ≥96.0% (by HPLC) |
| Available Quantities | Typically 100 mg and 1 g packages |
These commercial preparations cater primarily to research applications, particularly in the fields of crystal engineering, supramolecular chemistry, and materials science .
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